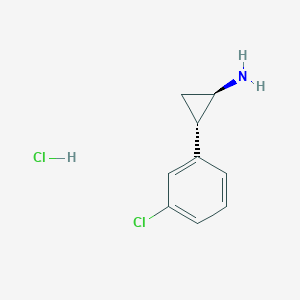
trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride
Übersicht
Beschreibung
Trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride is a chemical compound with the CAS Number: 131844-46-7 . It has a molecular weight of 408.2 and a molecular formula of C9H11Cl2N . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The IUPAC name of this compound is (1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine–(1S,2R)-2-(3-chlorophenyl)cyclopropan-1-amine (1/1) dihydrochloride . The InChI code is 1S/2C9H10ClN.2ClH/c210-7-3-1-2-6(4-7)8-5-9(8)11;;/h21-4,8-9H,5,11H2;21H/t28-,9+;;/m10…/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.09 . It is a white to yellow solid and is stored at +4C . The InChI key is FFNASOQLRMCKRV-OMMLGINESA-N .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Derivatization
Trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride is a compound involved in various synthesis processes. For instance, it has been used in the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, which are prevalent in pharmaceuticals and agrochemicals. This synthesis exhibits high diastereoselectivity and involves trapping an electrophilic zinc homoenolate with an amine followed by ring closure to generate the cyclopropylamine (West et al., 2019).
2. Biological Evaluation
Cyclopropylamines, including compounds related to this compound, have been evaluated for their biological effects. For example, bromophenol derivatives with cyclopropyl moieties have been synthesized and shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
3. Neurochemical Profile
The neurochemical profile of similar compounds has been investigated, with some compounds showing properties as potent inhibitors of the uptake of neurotransmitters like dopamine, noradrenaline, and serotonin. This property is significant for developing potential new antidepressant agents (Hyttel & Larsen, 1985).
4. Synthesis of Analogs
Efforts have also been made to synthesize analogs of this compound. For instance, analogs like 3-(trans-2-aminocyclopropyl)alanine, a component of belactosin A, were synthesized using asymmetric alkylation (Armstrong & Scutt, 2003).
5. Antimalarial Activity
Certain analogs of this compound have been studied for their antimalarial properties. For instance, compounds like 2-[trans-4-(4'-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone have shown potency as mitochondrial inhibitors in malaria-causing Plasmodium species (Fry & Pudney, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJNIKTHWYMIN-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131844-46-7 | |
| Record name | rac-(1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid](/img/structure/B3097702.png)
![[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid](/img/structure/B3097714.png)
![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)
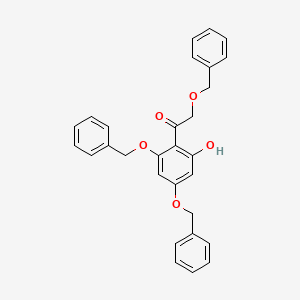
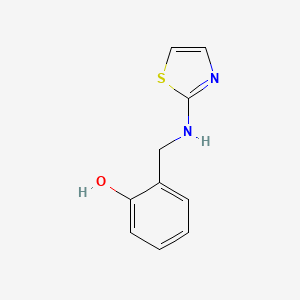
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3097744.png)


![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)
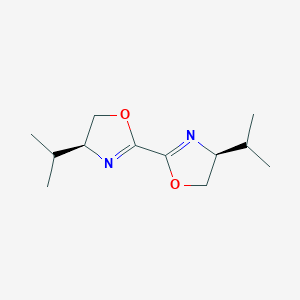

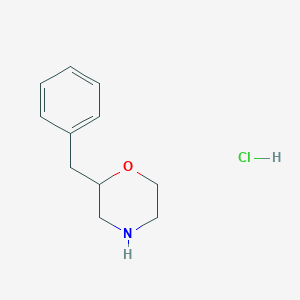
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)

